molecular formula C16H17ClN4O B2888707 (2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415554-86-6

(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone

Cat. No. B2888707
CAS RN: 2415554-86-6
M. Wt: 316.79
InChI Key: KLEMYFCEQTZYGI-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone” is a chemical compound. It’s related to a class of compounds that have shown potential as inhibitors of Protein Kinase B (PKB), an important component of intracellular signaling pathways regulating growth and survival .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were optimized to provide ATP-competitive, nanomolar inhibitors . The synthesis involved the reaction of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction . The structure of these compounds is critical for their function as inhibitors of PKB .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of PKB, a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . These compounds are ATP-competitive and show selectivity for PKB over the closely related kinase PKA .

Future Directions

The future directions for research on “(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone” and similar compounds could involve further optimization of their structures to enhance their selectivity and potency as PKB inhibitors . Additionally, more in-depth studies on their safety profile and potential therapeutic applications could be beneficial.

properties

IUPAC Name

(2-chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-14-4-2-1-3-13(14)16(22)21-9-6-12(7-10-21)20-15-5-8-18-11-19-15/h1-5,8,11-12H,6-7,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEMYFCEQTZYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine

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